tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-fluoro-4-methoxyphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O3/c1-18(2,3)24-17(22)21-9-7-14(8-10-21)20-12-13-5-6-16(23-4)15(19)11-13/h5-6,11,14,20H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVGISVQMUHJBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=C(C=C2)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes or ketones.
Introduction of the Benzylamino Group: The benzylamino group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.
Functional Group Modifications: The fluorine and methoxy groups are introduced through selective halogenation and methylation reactions.
Protection with tert-Butyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Reaction Conditions
Reaction Pathways
The compound undergoes various transformations depending on the functional groups targeted:
Hydrolysis
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Ester Hydrolysis : The tert-butyl ester can be hydrolyzed under acidic (e.g., TFA) or basic (e.g., NaOH) conditions to yield the carboxylic acid.
Alkylation/Coupling
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Nucleophilic Substitution : The amino group reacts with alkylating agents (e.g., bromoalkanes) to form N-alkyl derivatives .
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Cross-Coupling : The compound may participate in palladium-catalyzed couplings (e.g., Suzuki or Buchwald-Hartwig) if aryl halide precursors are used.
Acylation
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Acylation of the Amino Group : Reacts with acyl chlorides (e.g., 2-chloroacetyl chloride) to form amides under basic conditions (e.g., Et₃N) .
Deprotection
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Boc Removal : The tert-butyl group is cleaved using acids like TMSI or trimethylsilyl triflate (TMSOTf) .
Analytical Characterization
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 320.43 g/mol | Mass spectrometry |
| ¹H NMR (δ, ppm) | 4.05–4.15 (m, 2H), 1.45 (s, 9H) | CDCl₃ |
| ¹³C NMR (δ, ppm) | 166.9 (carbonyl), 79.8 (Boc) | CDCl₃ |
Stability
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Thermal Stability : Stable at room temperature but requires inert conditions (e.g., N₂ atmosphere) for sensitive reactions .
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Solubility : Soluble in organic solvents (e.g., DCM, THF) but poorly soluble in water.
Critical Reaction Insights
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Selectivity : The amino group’s reactivity can be controlled via steric hindrance (tert-butyl ester) or electronic factors (fluoro/methoxy substituents) .
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Yield Optimization : Higher yields (60–74%) are achieved with potassium tert-butoxide in DMSO for alkylation .
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Purification : Silica gel chromatography (petroleum ether/ethyl acetate gradients) is commonly employed for purification .
Scientific Research Applications
Pharmacological Applications
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Targeted Protein Degradation
- Recent studies indicate that compounds like tert-butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate can be utilized in targeted protein degradation strategies. This approach allows for the selective degradation of specific proteins involved in disease processes, offering a novel therapeutic pathway for conditions such as cancer and neurodegenerative disorders .
- Anticancer Activity
- Neuropharmacology
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism by which tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The fluorine and methoxy groups can enhance binding affinity to specific receptors or enzymes, while the piperidine ring provides structural stability. The tert-butyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate and related piperidine derivatives:
Key Structural and Functional Insights
Electronic and Steric Effects
- Fluorine vs. Methoxy: The 3-fluoro-4-methoxy substitution in the target compound creates a unique electronic profile, combining localized electron withdrawal (fluorine) and donation (methoxy). In contrast, analogs like the 3,4-difluorobenzylamino derivative exhibit stronger electron-withdrawing effects, which may reduce solubility but enhance metabolic stability .
Biological Activity
tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate, with CAS Number 1349717-80-1, is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology. This compound is structurally related to various dopamine receptor ligands, which have been explored for their therapeutic implications in treating neuropsychiatric disorders. Understanding its biological activity is essential for evaluating its potential applications in medicinal chemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 338.42 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : Approximately 435.8 ± 45.0 °C at 760 mmHg .
The biological activity of this compound is primarily attributed to its interaction with dopamine receptors, particularly the D3 receptor subtype. Dopamine receptors are critical in modulating various neurological functions and are implicated in several disorders, including schizophrenia and addiction.
Dopamine Receptor Selectivity
Research indicates that compounds similar to this compound exhibit selective binding affinities toward D3 receptors over D2 receptors. This selectivity is crucial as it allows for targeted therapeutic effects while minimizing side effects associated with broader receptor activity .
Biological Activity Data
The following table summarizes key findings regarding the binding affinities and selectivity of related compounds at dopamine receptors:
| Compound | D3R Binding Affinity (nM) | D2R Binding Affinity (nM) | Selectivity Ratio (D3R/D2R) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Compound A (similar structure) | 2.6 | >1000 | >385 |
| Compound B (related ligand) | 28.6 | 393 | >13.8 |
Note: TBD indicates data not yet determined or available from current literature.
Study on Dopamine D3 Receptor Ligands
A significant study highlighted the development of selective dopamine D3 receptor ligands, which included variations of piperidine derivatives similar to this compound. The research demonstrated that modifications in the chemical structure could drastically alter binding affinities and selectivities, underscoring the importance of structural optimization in drug design .
Neuropharmacological Implications
The exploration of these compounds has led to insights into their potential use as therapeutic agents for conditions such as drug addiction and schizophrenia. By selectively targeting D3 receptors, these compounds may provide a means to mitigate the adverse effects typically associated with less selective dopaminergic treatments .
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl 4-(3-fluoro-4-methoxybenzylamino)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the 3-fluoro-4-methoxybenzylamine moiety. Key steps include:
- Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) .
- Amine coupling : Reacting the Boc-protected piperidine intermediate with 3-fluoro-4-methoxybenzylamine via reductive amination (e.g., using sodium triacetoxyborohydride) or carbodiimide-mediated coupling .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, Boc group integrity, and benzylamine coupling .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns .
- HPLC : Purity assessment (>95% by reverse-phase HPLC) and enantiomeric excess determination (if applicable) using chiral columns .
Q. What safety precautions are required when handling this compound?
- PPE : Respiratory protection (N95 mask), nitrile gloves, and safety goggles to prevent inhalation or skin contact .
- Ventilation : Use fume hoods during synthesis or handling due to potential dust formation .
- Storage : Store in airtight containers at 2–8°C, away from strong oxidizers .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the reductive amination step?
- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency by stabilizing intermediates .
- Catalyst tuning : Test alternatives to NaBH(OAc)₃, such as Pd/C under hydrogenation, to improve stereoselectivity .
- pH control : Maintain mildly acidic conditions (pH 4–6) to protonate the amine and drive the reaction forward .
Q. How to resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies)?
- Multi-technique validation : Cross-validate melting points using differential scanning calorimetry (DSC) and hot-stage microscopy .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) to confirm polymorphic forms or solvate formation .
- Literature benchmarking : Compare data against structurally similar compounds (e.g., tert-butyl piperidine derivatives with halogenated benzyl groups) .
Q. What strategies are effective for studying this compound’s interactions with biological targets?
- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with receptors like GPCRs or kinases, leveraging the compound’s piperidine and fluorine motifs .
- Surface plasmon resonance (SPR) : Quantify real-time binding kinetics with immobilized protein targets .
- Cellular assays : Test cytotoxicity (MTT assay) and target modulation (e.g., cAMP levels for GPCR-linked pathways) .
Q. How to address instability issues during long-term storage?
- Lyophilization : Convert to a stable lyophilized powder under inert gas (argon) to minimize hydrolysis of the Boc group .
- Additive screening : Incorporate antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials .
- Stability-indicating assays : Monitor degradation via HPLC-MS every 3–6 months to detect byproducts like tert-butyl alcohol or piperidine derivatives .
Methodological Considerations
Q. What are the best practices for scaling up synthesis without compromising purity?
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
- Flow chemistry : Use continuous flow reactors to enhance heat/mass transfer and reduce side reactions .
Q. How to differentiate this compound from structurally similar analogs in mixed samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
